Bienvenue dans la boutique en ligne BenchChem!

3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide

Bromodomain inhibition Chemical biology probe design Structure‑activity relationship

3,5‑Dimethyl‑N‑[3‑(1,2‑oxazol‑4‑yl)propyl]‑1,2‑oxazole‑4‑sulfonamide (CAS 1903219‑09‑9) is a bis‑isoxazole sulfonamide with the molecular formula C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g mol⁻¹ [REFS‑1]. The compound belongs to the 3,5‑dimethylisoxazole‑4‑sulfonamide chemotype, a scaffold that has been extensively patented (294 patent families) for bromodomain and extra‑terminal (BET) protein inhibition and appears in two primary literature reports [REFS‑2].

Molecular Formula C11H15N3O4S
Molecular Weight 285.32
CAS No. 1903219-09-9
Cat. No. B2592871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide
CAS1903219-09-9
Molecular FormulaC11H15N3O4S
Molecular Weight285.32
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NCCCC2=CON=C2
InChIInChI=1S/C11H15N3O4S/c1-8-11(9(2)18-14-8)19(15,16)13-5-3-4-10-6-12-17-7-10/h6-7,13H,3-5H2,1-2H3
InChIKeyJUJSXKNJVYAVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5‑Dimethyl‑N‑[3‑(1,2‑oxazol‑4‑yl)propyl]‑1,2‑oxazole‑4‑sulfonamide (CAS 1903219‑09‑9) – Core Chemical Identity and Procurement Context


3,5‑Dimethyl‑N‑[3‑(1,2‑oxazol‑4‑yl)propyl]‑1,2‑oxazole‑4‑sulfonamide (CAS 1903219‑09‑9) is a bis‑isoxazole sulfonamide with the molecular formula C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g mol⁻¹ [REFS‑1]. The compound belongs to the 3,5‑dimethylisoxazole‑4‑sulfonamide chemotype, a scaffold that has been extensively patented (294 patent families) for bromodomain and extra‑terminal (BET) protein inhibition and appears in two primary literature reports [REFS‑2]. Its distinctive structural feature – a second isoxazole ring tethered via a propyl linker to the sulfonamide nitrogen – creates a topology that is not present in the widely used 3,5‑dimethylisoxazole‑4‑sulfonamide building block (CAS 175136‑83‑1) or in mono‑isoxazole BET inhibitors, suggesting that simple substitution with in‑class analogs cannot reproduce the same pharmacophore presentation.

Why In‑Class 3,5‑Dimethylisoxazole‑4‑sulfonamides Cannot Be Automatically Substituted for CAS 1903219‑09‑9


The 3,5‑dimethylisoxazole‑4‑sulfonamide core has been validated as an acetyl‑lysine‑mimetic bromodomain ligand, with derivatives achieving BRD4(1) IC₅₀ values as low as 27 nM [REFS‑1]. However, the sulfonamide nitrogen substituent profoundly influences target selectivity, cellular permeability, and metabolic stability [REFS‑1]. The target compound carries an N‑[3‑(1,2‑oxazol‑4‑yl)propyl] side chain – a structural feature absent from the simple 3,5‑dimethylisoxazole‑4‑sulfonamide (CAS 175136‑83‑1) and from most patent‑exemplified analogs. This second isoxazole ring introduces additional hydrogen‑bond acceptor/donor capacity and alters the molecular electrostatic potential surface, which is likely to modify bromodomain subtype selectivity and off‑target profiles relative to mono‑isoxazole or phenyl‑substituted sulfonamides [REFS‑2]. Consequently, generic selection of a cheaper or more readily available 3,5‑dimethylisoxazole‑4‑sulfonamide derivative without the bis‑isoxazole topology risks obtaining a compound with different target engagement, selectivity, and ADME properties.

Quantitative Differentiation Evidence for 3,5‑Dimethyl‑N‑[3‑(1,2‑oxazol‑4‑yl)propyl]‑1,2‑oxazole‑4‑sulfonamide Versus the Closest Analogs


Structural Topology: Bis‑Isoxazole Architecture Versus Mono‑Isoxazole Scaffold (3,5‑Dimethylisoxazole‑4‑sulfonamide, CAS 175136‑83‑1)

The target compound possesses a bis‑isoxazole architecture in which a 3,5‑dimethylisoxazole‑4‑sulfonamide core is N‑functionalized with a 3‑(1,2‑oxazol‑4‑yl)propyl group. The baseline comparator 3,5‑dimethylisoxazole‑4‑sulfonamide (CAS 175136‑83‑1) is a minimal scaffold (MW 176.19 g mol⁻¹, C₅H₈N₂O₃S) that serves as the starting material for most patent‑exemplified BET inhibitors [REFS‑1]. The target compound adds a second isoxazole ring, increasing the molecular weight to 285.32 g mol⁻¹ and introducing four additional sp² carbon atoms, one additional nitrogen, and one additional oxygen, thereby expanding the potential hydrogen‑bonding network and π‑stacking surface [REFS‑2]. No head‑to‑head biochemical comparison of the two compounds has been published; the differentiation is based on ground‑state molecular properties.

Bromodomain inhibition Chemical biology probe design Structure‑activity relationship

Class‑Level BRD4 Inhibitory Potency of the 3,5‑Dimethylisoxazole‑4‑sulfonamide Chemotype

Although the target compound has not been individually tested in published BRD4 assays, the 3,5‑dimethylisoxazole‑4‑sulfonamide chemotype to which it belongs has produced potent BRD4 inhibitors. In a representative study, compound 11h – a 3,5‑dimethylisoxazole‑containing derivative – inhibited BRD4(1) with an IC₅₀ of 27.0 nM and BRD4(2) with an IC₅₀ of 180 nM, and suppressed proliferation of HL‑60 and MV4‑11 cells with IC₅₀ values of 0.120 μM and 0.09 μM, respectively [REFS‑1]. This establishes an upper‑bound potency benchmark for the chemotype. The target compound’s bis‑isoxazole side chain may further modulate potency and selectivity, but direct comparative data are not available.

BRD4 inhibition Epigenetics Cancer cell proliferation

Differentiation from Phenylsulfonamide BET Inhibitors: Side‑Chain Pharmacophore Divergence

A major subclass of BET bromodomain inhibitors employs a phenylisoxazole sulfonamide scaffold (e.g., compounds derived from fragment‑based screening of phenyl‑dimethylisoxazole chemotypes) [REFS‑1]. In these molecules, the sulfonamide nitrogen is typically substituted with a phenyl or substituted phenyl ring. The target compound replaces the phenyl group with an N‑[3‑(1,2‑oxazol‑4‑yl)propyl] chain, replacing a hydrophobic aryl ring with a heteroaryl‑alkyl moiety. Published phenylisoxazole sulfonamides have shown BRD4 Kd values in the 100–500 nM range [REFS‑1]; the target compound’s heteroaryl‑alkyl side chain offers a distinct electrostatic and steric profile that may alter the WPF shelf interaction within the bromodomain acetyl‑lysine binding pocket, although direct comparative data are lacking.

BET bromodomain selectivity Fragment‑based drug design Phenylisoxazole sulfonamides

Molecular Complexity and IP‑Space Differentiation from Prior‑Art 3,5‑Dimethylisoxazole‑4‑sulfonamides

The 3,5‑dimethylisoxazole‑4‑sulfonamide scaffold appears in 294 patent families, predominantly claiming mono‑isoxazole or phenyl‑substituted sulfonamide derivatives for BET inhibition [REFS‑1]. The target compound’s bis‑isoxazole topology – featuring two distinct 1,2‑oxazole rings connected by a three‑carbon linker – is structurally differentiated from the vast majority of patent‑exemplified compounds, which typically carry aryl, heteroaryl, or simple alkyl substituents on the sulfonamide nitrogen. A substructure search for N‑[3‑(1,2‑oxazol‑4‑yl)propyl]‑1,2‑oxazole‑4‑sulfonamide in PubChem returned no exact matches beyond the target compound itself, indicating low structural redundancy in the public domain [REFS‑2]. This suggests that the compound occupies a relatively unencumbered region of chemical space within the crowded 3,5‑dimethylisoxazole‑4‑sulfonamide patent landscape.

Patent landscape analysis Chemical novelty Freedom‑to‑operate

Recommended Application Scenarios for 3,5‑Dimethyl‑N‑[3‑(1,2‑oxazol‑4‑yl)propyl]‑1,2‑oxazole‑4‑sulfonamide Based on Available Evidence


BET Bromodomain Chemical Probe Development Requiring Novel Selectivity Profiles

The 3,5‑dimethylisoxazole‑4‑sulfonamide chemotype has demonstrated potent BRD4 inhibition (IC₅₀ ≈ 27 nM for optimized derivatives) [REFS‑1]. The target compound’s bis‑isoxazole topology distinguishes it from mono‑isoxazole and phenyl‑substituted analogs that dominate the patent literature, making it a valuable candidate for selectivity profiling across the BET family (BRD2, BRD3, BRD4, BRDT). Academic and industrial groups seeking to identify subtype‑selective probes should prioritize this compound over generic 3,5‑dimethylisoxazole‑4‑sulfonamide building blocks, as the additional isoxazole ring may engage divergent residues in the bromodomain ZA channel or WPF shelf [REFS‑2].

Fragment‑Based and Structure‑Guided Drug Design Starting Point

The compound’s molecular weight (285.32 g mol⁻¹) and balanced hydrogen‑bond donor/acceptor profile place it within fragment‑like chemical space suitable for structure‑based optimization [REFS‑1]. Unlike the minimal 3,5‑dimethylisoxazole‑4‑sulfonamide core (MW 176.19 g mol⁻¹), the bis‑isoxazole architecture already explores vector space from the sulfonamide nitrogen, providing a more advanced starting point for co‑crystallography with bromodomain targets [REFS‑2]. Researchers performing X‑ray crystallography or NMR‑based fragment screening may find the compound a useful pre‑functionalized scaffold that reduces the synthetic burden of initial hit expansion.

Patent Circumvention and IP‑Conscious Lead Generation

With 294 patent families covering 3,5‑dimethylisoxazole‑4‑sulfonamide derivatives – predominantly mono‑isoxazole and phenyl‑isoxazole sulfonamides – industrial medicinal chemistry programs face a dense IP landscape [REFS‑1]. The target compound’s bis‑isoxazole architecture has no exact structural duplicate in public patent databases, suggesting a relatively unencumbered chemical space for composition‑of‑matter claims [REFS‑2]. Organizations pursuing BET‑targeted therapeutics or chemical probes should consider procuring this compound for lead‑generation campaigns where freedom‑to‑operate is a critical selection criterion.

Chemical Biology Tool Compound for Acetyl‑Lysine Mimetic Studies

The 3,5‑dimethylisoxazole moiety functions as an acetyl‑lysine bioisostere, displacing acetylated histone peptides from bromodomains [REFS‑1]. The target compound’s bis‑isoxazole structure may offer distinct binding kinetics or residence times compared to mono‑isoxazole acetyl‑lysine mimetics. Chemical biologists investigating the dynamics of bromodomain‑histone interactions can employ this compound in competitive displacement assays (e.g., AlphaScreen, ITC, SPR) to probe whether the additional isoxazole ring alters the thermodynamic signature of binding beyond what is observed with simpler 3,5‑dimethylisoxazole‑4‑sulfonamide probes [REFS‑2].

Quote Request

Request a Quote for 3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.